molecular formula C8H10N2O4S B2554685 N,4-dimethyl-3-nitrobenzenesulfonamide CAS No. 108227-52-7

N,4-dimethyl-3-nitrobenzenesulfonamide

Cat. No.: B2554685
CAS No.: 108227-52-7
M. Wt: 230.24
InChI Key: RWLGILNBHSTSEO-UHFFFAOYSA-N
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Description

“N,4-Dimethyl-3-nitrobenzenesulfonamide” is a chemical compound with the CAS Number: 108227-52-7 . It has a molecular weight of 230.24 and its linear formula is C8H10N2O4S .


Synthesis Analysis

The synthesis of “N,N-DIMETHYL 3-NITROBENZENESULFONAMIDE” can be achieved from Gramine and 3-Nitrobenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N2O4S/c1-6-3-4-7(15(13,14)9-2)5-8(6)10(11)12/h3-5,9H,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 230.24 . Its linear formula is C8H10N2O4S . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

N,4-dimethyl-3-nitrobenzenesulfonamide and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, Murthy et al. (2018) synthesized a compound derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, using spectroscopic tools and SCXRD studies for characterization (Murthy et al., 2018).

Electrochemical Studies

The redox behavior of N,N-dimethyl-p-nitrobenzenesulfonamide has been investigated through various electrochemical methods, including cyclic voltammetry and electron spin resonance spectroscopy. This research by Asirvatham and Hawley (1974) provides insights into the electrochemical properties and reactions of these compounds (Asirvatham & Hawley, 1974).

Chemical Transformations

The nitrobenzenesulfonamides family, including this compound, has been utilized in chemical transformations. For example, Fukuyama et al. (1995) reported that 2- and 4-Nitrobenzenesulfonamides, prepared from primary amines, undergo smooth alkylation, offering pathways to synthesize secondary amines (Fukuyama, Jow & Cheung, 1995).

Copper(II) Complexes

Research by Camí et al. (2011) involved synthesizing a copper(II) complex using 4-chloro-2-nitrobenzenosulfonamide as a ligand, indicating potential applications in coordination chemistry and material science (Camí et al., 2011).

Biofilm Inhibition and Cytotoxicity

Abbasi et al. (2020) conducted a study on the biofilm inhibitory action of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides against bacterial strains like Escherichia coli and Bacillus subtilis, indicating potential applications in antibacterial research (Abbasi et al., 2020).

Peptide Synthesis

De Marco et al. (2013) explored the use of the 4-nitrobenzenesulfonamido group in solution phase peptide synthesis, showcasing its utility in biochemical applications, particularly in the synthesis of peptides (De Marco, Spinella, De Lorenzo, Leggio & Liguori, 2013).

Analytical Chemistry

The use of nitrobenzenesulfonamides in analytical chemistry has also been reported. For example, the determination of combustion energies and enthalpies of formation for these compounds has been studied, providing valuable data for thermodynamic calculations (Camarillo & Flores, 2010).

Safety and Hazards

The safety and hazards associated with “N,4-dimethyl-3-nitrobenzenesulfonamide” are not specified in the available resources . It’s always recommended to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

N,4-dimethyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-6-3-4-7(15(13,14)9-2)5-8(6)10(11)12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLGILNBHSTSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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